2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid
Description
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-[5-(4-formylphenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C14H12O4/c1-9-6-13(18-12(9)7-14(16)17)11-4-2-10(8-15)3-5-11/h2-6,8H,7H2,1H3,(H,16,17) |
InChI Key |
WNXSUTMDIFSGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=C(C=C2)C=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-formylphenylacetic acid with 3-methylfuran-2-carboxylic acid under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with other aromatic systems . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
a) 2-(4-Formylphenyl)acetic Acid (CUS-012)
- Structure : Simpler analog lacking the furan ring; the 4-formylphenyl group is directly bonded to the acetic acid.
- Key Differences : Absence of the furan ring reduces aromatic conjugation and steric bulk. This likely decreases metabolic stability compared to the furan-containing target compound .
b) 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
- Structure : Benzofuran core with acetyl, methoxy, and 4-methoxyphenyl substituents.
- Methoxy groups improve solubility but may reduce membrane permeability compared to the formyl group in the target compound .
c) 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : Benzofuran with fluoro, methyl, and methylsulfanyl groups.
- Key Differences: Fluorine introduces electronegativity, altering electronic properties and hydrogen-bonding capacity.
Aryl Group Modifications
a) {2-[5-(3-Nitrophenyl)furan-2-yl]phenyl}acetic Acid
- Structure : Nitrophenyl substituent at the furan 5-position.
- Key Differences :
b) (2RS)-2-(4-Formylphenyl)-propanoic Acid (Ibuprofen Impurity K)
- Structure: Propanoic acid derivative with a 4-formylphenyl group.
- Key Differences: Longer carbon chain (propanoic vs. acetic acid) increases molecular weight and alters pharmacokinetics. The absence of the furan ring simplifies metabolism but reduces structural rigidity .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid (hereafter referred to as compound 1 ) is a furan derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
Compound 1 is characterized by a furan ring substituted with a formylphenyl group and an acetic acid moiety. Its chemical structure is depicted as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compound 1 against various pathogens. The following table summarizes its effectiveness against different bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | |
| Escherichia coli | 75 μg/mL | |
| Candida albicans | 30 μg/mL |
In vitro assays demonstrated that compound 1 exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the specific pathways involved.
Cytotoxic Activity
The cytotoxic effects of compound 1 were evaluated using various cancer cell lines. The following table presents the IC50 values obtained from cytotoxicity assays.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
The results indicate that compound 1 exhibits selective cytotoxicity towards cancer cells, with lower IC50 values compared to normal cell lines. This suggests potential for further development as an anticancer agent.
Anti-inflammatory Activity
Compound 1 also demonstrates anti-inflammatory properties, particularly in models of induced inflammation. A study reported that it significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Treatment | NO Production Inhibition (%) | Reference |
|---|---|---|
| Compound 1 (50 μg/mL) | 77.28 ± 0.82 | |
| Control (No Treatment) | - | - |
This inhibition suggests that compound 1 may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
A recent case study involving the application of compound 1 in a murine model of inflammation showed promising results. Mice treated with compound 1 exhibited reduced swelling and lower levels of pro-inflammatory cytokines compared to controls. This study underscores the potential of compound 1 as a therapeutic agent in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
